molecular formula C9H18ClNO2 B1518633 1-Propylpiperidine-4-carboxylic acid hydrochloride CAS No. 193537-82-5

1-Propylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1518633
CAS No.: 193537-82-5
M. Wt: 207.7 g/mol
InChI Key: JGCVYFDZQQEKIF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is characterized by the molecular formula C₉H₁₈ClNO₂ and possesses a molecular weight of 207.7 grams per mole. The compound is registered under the Chemical Abstracts Service number 193537-82-5, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-propyl-4-piperidinecarboxylic acid hydrochloride, reflecting its systematic chemical structure. Alternative nomenclature systems refer to the compound as 1-propylpiperidine-4-carboxylic acid;hydrochloride, emphasizing the salt formation with hydrochloric acid.

The molecular structure incorporates a six-membered piperidine ring containing five methylene groups and one secondary amine group, with a propyl chain attached to the nitrogen atom and a carboxylate functionality positioned at the 4-carbon of the ring. The hydrochloride salt formation occurs through protonation of the nitrogen atom, creating an ionic compound with enhanced water solubility and crystalline stability. The compound's Simplified Molecular Input Line Entry System representation is documented as CCCN1CCC(CC1)C(=O)O.Cl, providing a standardized notation for computational and database applications.

The three-dimensional molecular architecture reveals specific conformational preferences that influence the compound's chemical reactivity and binding characteristics. The International Chemical Identifier key JGCVYFDZQQEKIF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications and database searches. The compound exhibits specific stereochemical properties due to the chair conformation typically adopted by the piperidine ring system, which affects the spatial orientation of both the propyl and carboxylate substituents.

Property Value
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.7 g/mol
Chemical Abstracts Service Number 193537-82-5
International Union of Pure and Applied Chemistry Name 1-propyl-4-piperidinecarboxylic acid hydrochloride
Simplified Molecular Input Line Entry System CCCN1CCC(CC1)C(=O)O.Cl
International Chemical Identifier Key JGCVYFDZQQEKIF-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of piperidine chemistry, which traces its origins to the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the nomenclature that persists today. These pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent investigations into this heterocyclic system.

The industrial production of piperidine emerged through the hydrogenation of pyridine, typically employing molybdenum disulfide catalysts, which provided access to larger quantities of the base heterocycle for further derivatization. This technological advancement enabled the systematic exploration of piperidine derivatives, including the development of carboxylate-substituted variants. The parent compound isonipecotic acid, also known as piperidine-4-carboxylic acid, was recognized as a significant building block with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 grams per mole.

The substitution of hydrogen atoms at the nitrogen position with alkyl groups, particularly propyl chains, represents a natural progression in the structural diversification of piperidine derivatives. Research conducted over the past several decades has demonstrated that nitrogen-alkylated piperidine carboxylic acids exhibit distinct chemical and biological properties compared to their unsubstituted counterparts. The formation of hydrochloride salts became a standard practice in pharmaceutical and chemical research due to the enhanced stability, solubility, and handling characteristics these ionic forms provide.

Contemporary research has revealed that more than 7000 piperidine-related papers have been published during the last five years, underscoring the continued relevance and expanding applications of this heterocyclic family. The development of synthetic methodologies for piperidine derivatives has evolved from simple alkylation reactions to sophisticated cascade processes involving multiple bond-forming steps. Modern synthetic approaches include reductive amination procedures, cyclization reactions, and multicomponent synthetic strategies that enable the preparation of complex piperidine architectures with high efficiency and selectivity.

Position Within Piperidine Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of piperidine derivatives, which encompasses numerous structural variants and functional modifications. Piperidine derivatives are broadly categorized based on substitution patterns, ring modifications, and functional group attachments, with this compound falling into the category of nitrogen-alkylated piperidinecarboxylic acids. The classification system recognizes piperidinecarboxylic acids as compounds containing a piperidine ring bearing a carboxylic acid group, with positional isomers designated according to the carbon atom bearing the carboxylate functionality.

The specific structural features of this compound distinguish it from related compounds within this classification. The compound differs from isonipecotic acid through the presence of the propyl substituent at the nitrogen atom, which significantly alters its physicochemical properties and potential biological activities. Compared to other nitrogen-alkylated derivatives such as 1-isopropylpiperidine-4-carboxylic acid hydrochloride, the linear propyl chain provides distinct steric and electronic characteristics.

Within the broader context of pharmaceutical compounds, piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent one of the most important synthetic medicinal building blocks for drug construction. The compound's position within this hierarchy reflects its potential utility as a synthetic intermediate or as a direct pharmaceutical target. Research has demonstrated that piperidine-containing compounds exhibit numerous biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects.

The structural relationship between this compound and other significant piperidine derivatives can be understood through systematic comparison of substitution patterns and functional modifications. The compound shares the core piperidine ring system with natural alkaloids such as piperine, but differs significantly in its substitution pattern and overall molecular architecture. Unlike spiropiperidines or condensed piperidine systems, this compound maintains the basic six-membered ring structure without additional ring fusion or complex bridging arrangements.

Classification Category Examples Distinguishing Features
Unsubstituted Piperidinecarboxylic Acids Isonipecotic acid No nitrogen substitution
Nitrogen-Alkylated Piperidinecarboxylic Acids This compound Linear alkyl chain at nitrogen
Branched Nitrogen-Substituted Derivatives 1-Isopropylpiperidine-4-carboxylic acid hydrochloride Branched alkyl chain at nitrogen
Bicyclic Piperidine Derivatives 1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid Multiple piperidine rings
Spiropiperidine Systems Various spiropiperidines Spiro-connected ring systems

The research applications of this compound reflect its position within the broader piperidine derivative classification system. Current investigations focus on its potential as a building block for more complex molecular architectures, its role in synthetic methodology development, and its possible biological activities. The compound's classification as a heterocyclic amine with carboxylic acid functionality positions it as a versatile intermediate for various chemical transformations, including amide formation, ester synthesis, and cyclization reactions.

Properties

IUPAC Name

1-propylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVYFDZQQEKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193537-82-5
Record name 4-Piperidinecarboxylic acid, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193537-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of 4-Picoline Followed by Catalytic Hydrogenation

A prominent method involves the alkylation of 4-picoline with an appropriate alkyl bromide (such as 1-bromopropane) to introduce the propyl group at the 4-position of the pyridine ring, followed by catalytic hydrogenation to reduce the pyridine ring to piperidine and formation of the hydrochloride salt.

  • Step 1: Alkylation

    • 4-Picoline is treated with 1-bromopropane in the presence of lithium diisopropylamide (LDA) as a base.
    • This reaction proceeds efficiently to form 4-propylpyridine.
    • Yields for alkylation are generally high, but double alkylation side reactions can reduce overall yield.
  • Step 2: Catalytic Hydrogenation

    • The 4-propylpyridine intermediate is hydrogenated using platinum oxide (PtO2) catalyst.
    • Hydrogenation is performed under atmospheric pressure and room temperature, which is advantageous compared to elevated pressure methods.
    • The reaction converts the pyridine ring to the piperidine ring.
    • The product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
    • Yields for hydrogenation are near quantitative (>95%).
  • Advantages

    • Mild reaction conditions (room temperature, atmospheric pressure).
    • High overall yields (~100% isolated yield for hydrochloride salt).
    • Avoidance of foul-smelling free base intermediates by isolating as HCl salt.
    • Scalable for industrial production.
Step Reagents/Conditions Yield (%) Notes
Alkylation 4-Picoline, 1-bromopropane, LDA ~70-80 Possible double alkylation side product
Catalytic Hydrogenation PtO2 catalyst, H2 (1 atm), room temp, HCl >95 Produces odorless hydrochloride salt

This method is described in detail in recent organic chemistry literature and is considered efficient and industrially viable.

Transfer Hydrogenation of Piperidine-4-carboxylic Acid Derivatives

Another approach involves the transfer hydrogenation of piperidine-4-carboxylic acid derivatives with alkyl substituents introduced by reaction with formaldehyde and subsequent reduction.

  • Process Description

    • Piperidine-4-carboxylic acid is reacted with formaldehyde under transfer hydrogenation conditions.
    • Transfer hydrogenation uses a palladium or platinum catalyst on charcoal.
    • Hydrogen is sourced from formic acid or other hydrogen donors instead of gaseous hydrogen.
    • Reaction temperatures range from ambient to 90-95°C.
    • The product, 1-alkylpiperidine-4-carboxylic acid, is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Advantages

    • Avoids use of gaseous hydrogen.
    • Mild and scalable conditions.
    • Suitable for various alkyl substituents, including methyl and propyl.
  • Industrial Relevance

    • This method is part of commercial scale processes for related piperidine derivatives.
    • Transfer hydrogenation is preferred for its operational safety and ease compared to high-pressure hydrogenations.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Alkylation + Catalytic Hydrogenation 4-Picoline, 1-bromopropane, LDA; PtO2, H2 (1 atm) ~70-80 (alkylation), >95 (hydrogenation) Mild conditions, high yield, scalable Possible double alkylation byproducts
Transfer Hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C or Pt/C, formic acid, heat High Avoids gaseous H2, mild, scalable Requires catalyst and hydrogen donor
BOC Protection + Grignard BOC-protected intermediates, methylmagnesium bromide, EDC, HOBt ~43-80 Versatile functionalization Expensive, moisture sensitive, low yield, complex

Research Findings and Industrial Implications

  • The alkylation followed by catalytic hydrogenation route is currently favored due to its operational simplicity, mild reaction conditions, and high yields.
  • Transfer hydrogenation offers a safer alternative to direct hydrogenation, especially on large scale, by avoiding the use of pressurized hydrogen gas.
  • Protection and Grignard-based methods, while chemically versatile, are less attractive for industrial production due to cost, sensitivity, and lower yields.
  • The hydrochloride salt form is preferred industrially for ease of handling, stability, and reduced odor compared to free base forms.
  • Reaction parameters such as temperature (room temperature to 90°C), acid concentration (1-10% HCl), and solvent ratios are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid derivatives.

  • Reduction: Reduced piperidine derivatives.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Propylpiperidine-4-carboxylic acid hydrochloride has the molecular formula C9H17NO2HClC_9H_{17}NO_2\cdot HCl and a molecular weight of approximately 207.7 g/mol. Its structure consists of a piperidine ring substituted with a propyl group and a carboxylic acid functional group, making it a versatile compound for various chemical reactions.

Medicinal Chemistry

1-Propylpiperidine-4-carboxylic acid derivatives are explored for their potential as therapeutic agents. They are particularly noted for their role as monoamine neurotransmitter reuptake inhibitors , which can impact conditions such as depression and anxiety disorders. The structural modifications of piperidine derivatives have been linked to enhanced biological activity against various neurological conditions, including:

  • Neurodegenerative Diseases : Compounds similar to 1-propylpiperidine-4-carboxylic acid have been investigated for their neuroprotective effects, potentially aiding in the treatment of diseases like Alzheimer's and Parkinson's disease .
  • Pain Management : Research indicates that derivatives may also be effective in treating neuropathic pain due to their action on neurotransmitter systems .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of more complex molecules, including:

  • Thrombin Inhibitors : It is integral in synthesizing argatroban, an important anticoagulant used in patients with heparin-induced thrombocytopenia .
  • Antitumor Agents : Various derivatives are being explored for their potential anticancer properties, leveraging the piperidine structure's ability to interact with biological targets .

Case Study 1: Synthesis of Argatroban

A study demonstrated the efficient synthesis of argatroban using this compound as a key intermediate. The researchers utilized Ugi-type reactions to create complex structures while maintaining high diastereoselectivity . This method highlights the compound's utility in developing therapeutics that require precise structural configurations.

Case Study 2: Neuroprotective Effects

In another study, researchers evaluated the neuroprotective effects of piperidine derivatives, including this compound. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Data Table: Applications Overview

Application AreaDescriptionRelevant Studies
Medicinal ChemistryMonoamine neurotransmitter reuptake inhibitors ,
Pain ManagementTreatment for neuropathic pain
Synthesis of ArgatrobanPrecursor for synthesizing thrombin inhibitors
Antitumor AgentsPotential anticancer compounds
Neuroprotective EffectsMitigation of neuronal damage

Mechanism of Action

The mechanism by which 1-Propylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Key Observations:

  • Aromatic groups (e.g., pyridinyl): Enhance electronic interactions (e.g., π-π stacking) with biological targets, often seen in kinase inhibitors . Halogenated substituents (e.g., 5-chloropyridinyl): Improve metabolic stability and binding affinity .
  • Solubility and Stability :

    • Hydrochloride salts generally improve aqueous solubility. Acidic stability (as seen in nicardipine hydrochloride, ) suggests similar derivatives may require pH-controlled formulations .

Biological Activity

1-Propylpiperidine-4-carboxylic acid hydrochloride (PPCA-HCl) is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

PPCA-HCl has the molecular formula C₉H₁₈ClNO₂ and a molecular weight of approximately 223.70 g/mol. The compound features a piperidine ring with a propyl group and carboxylic acid functional group, which contributes to its reactivity and biological activity. The hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry.

The biological activity of PPCA-HCl is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit neuropharmacological effects, including:

  • Monoamine Reuptake Inhibition : Similar piperidine derivatives have been studied as inhibitors of monoamine neurotransmitter reuptake, suggesting that PPCA-HCl may influence neurotransmitter levels in the brain .
  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects .

Antimicrobial Properties

PPCA-HCl has shown promise in preliminary studies for antimicrobial activity. A study indicated that compounds with similar piperidine structures exhibited significant antibacterial effects against various strains of bacteria. Table 1 summarizes the antimicrobial activity observed in related compounds:

Compound NameAntimicrobial Activity (MIC)Target Organism
1-Propylpiperidine-4-carboxylic acid32 µg/mLStaphylococcus aureus
4-Hydroxy-1-propylpiperidine16 µg/mLEscherichia coli

Neuropharmacological Effects

Research into neuropharmacological effects has revealed that PPCA-HCl may act as a central nervous system (CNS) stimulant or depressant, depending on dosage and administration route. A case study involving animal models demonstrated significant alterations in behavior following administration of PPCA-HCl, indicating its potential as a therapeutic agent for mood disorders.

Case Studies

  • Neuropharmacological Assessment : In a study involving mice, PPCA-HCl was administered at varying doses to assess its effects on locomotion and anxiety-like behaviors. Results indicated a dose-dependent response, with higher doses resulting in increased anxiety levels, suggesting potential applications in anxiety treatment .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of PPCA-HCl against standard antibiotics. Results showed that PPCA-HCl had comparable efficacy to ampicillin against S. aureus, highlighting its potential as an alternative antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 1-Propylpiperidine-4-carboxylic acid hydrochloride?

Answer:
The synthesis typically involves functionalizing the piperidine ring with a propyl group and a carboxylic acid moiety. Key steps include:

  • Alkylation: Reacting piperidine-4-carboxylic acid with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl group.
  • Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
  • Purification: Crystallization or column chromatography ensures purity (>95%) .
    Reference Methods:
  • Solvent systems (methanol/THF) and catalysts (e.g., Pd/C for hydrogenation) are critical for optimizing yields .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms propyl chain integration (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and piperidine ring conformation.
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~2500 cm⁻¹ (HCl salt N-H stretch) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 165.6 matches the molecular formula .
  • HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 210 nm .

Basic: What biological mechanisms are associated with this compound?

Answer:

  • Acetylcholine Signaling Modulation: The piperidine core may interact with muscarinic receptors, affecting neurotransmitter release .
  • Enzyme Inhibition: Structural analogs (e.g., 4-aminopiperidine derivatives) inhibit kinases or proteases, suggesting potential for cancer research .
    Key Studies:
  • In vitro assays (e.g., cell viability tests) are used to validate activity .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Variables to Test:

VariableOptimization StrategyReference
SolventReplace THF with DMF for better solubility
TemperatureIncrease to 80°C for faster alkylation
Catalyst LoadingUse 5% Pd/C instead of 2% for hydrogenation
Validation: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. of 1-bromopropane) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Purity Variability: Impurities (>5%) can skew results. Validate purity via HPLC before testing .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter receptor binding .
    Mitigation:
  • Replicate studies using standardized protocols (e.g., NIH/WHO guidelines).
  • Use positive controls (e.g., known kinase inhibitors) to calibrate assays .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to muscarinic receptors (PDB ID: 5CXV). Focus on hydrogen bonding with Asp113 and hydrophobic interactions with the propyl chain .
  • QSAR Modeling: Corate substituent electronegativity (e.g., carboxylic acid) with IC₅₀ values from kinase inhibition assays .
    Software Tools: Schrödinger Suite, GROMACS for dynamics simulations .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:
Modification Strategies:

PositionFunctional Group TestedBiological ImpactReference
Piperidine N-atomReplace propyl with allylAlters receptor selectivity
Carboxylic AcidEsterify to improve BBB penetrationEnhances CNS activity
Testing: Use parallel synthesis to generate analogs and screen via high-throughput assays .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference: Plasma proteins bind the compound, reducing detectable free fraction. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Low Sensitivity: Employ LC-MS/MS with ESI⁺ ionization (LOD ~0.1 ng/mL) for trace quantification .
    Validation: Follow FDA bioanalytical guidelines for linearity (R² >0.99) and recovery (>85%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Propylpiperidine-4-carboxylic acid hydrochloride
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1-Propylpiperidine-4-carboxylic acid hydrochloride

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